molecular formula C21H21N5O3S B11019422 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide

Cat. No.: B11019422
M. Wt: 423.5 g/mol
InChI Key: AHNMLPJQDFECPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the formation of the quinazolinone moiety. The final step involves the coupling of these two intermediates under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)propanamide

InChI

InChI=1S/C21H21N5O3S/c1-29-13-18-24-25-21(30-18)23-17(27)11-12-26-19(14-7-3-2-4-8-14)22-16-10-6-5-9-15(16)20(26)28/h2-10,19,22H,11-13H2,1H3,(H,23,25,27)

InChI Key

AHNMLPJQDFECPP-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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